molecular formula C21H24NNaO11 B12517895 Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12517895
M. Wt: 489.4 g/mol
InChI Key: NNNXBDLJYKMDAI-UHFFFAOYSA-M
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Description

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex polyfunctional molecule featuring:

  • Oxane core: A six-membered oxygen-containing ring substituted with hydroxyl, acetamido, and trihydroxypropyl groups.
  • Ionic character: The sodium carboxylate enhances water solubility, critical for pharmaceutical or biochemical applications.
  • Hydrophilic substituents: The trihydroxypropyl group likely improves hydrogen-bonding interactions, influencing bioavailability and molecular recognition.

This compound’s structural complexity suggests applications in drug design, enzyme inhibition, or as a fluorescent probe.

Properties

Molecular Formula

C21H24NNaO11

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1

InChI Key

NNNXBDLJYKMDAI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Oxane Core

The oxane ring is constructed via cyclization of a linear precursor. A common approach involves:

  • Starting Material : Methyl 4-amino-2-hydroxybenzoate or derivatives.
  • Halogenation : Treatment with N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in dichloroethane at 80–85°C to introduce halogens at C3 and C5.
  • Cyclization : Pd-catalyzed coupling with trialkylsilyl acetylene under Heck conditions forms the oxane scaffold.

Example Protocol :

  • Methyl 4-acetamido-2-hydroxybenzoate (88.8 g, 0.424 mol) reacts with NCS (69 g, 0.509 mol) in dichloroethane (2 L) at 80°C for 4 hours.
  • Subsequent iodination using benzyltrimethylammonium dichloroiodate (17.33 g, 0.0498 mol) in CH₂Cl₂/MeOH yields the iodinated intermediate (85.8% yield).

Attachment of the 1,2,3-Trihydroxypropyl Side Chain

The trihydroxypropyl group (derived from D-mannitol or glycerol) is introduced via:

  • Epoxide Ring-Opening : Reaction of a glycidol derivative with the oxane’s C6 hydroxyl under basic conditions.
  • Protection/Deprotection : Temporary protection of hydroxyls using acetyl or tert-butyldimethylsilyl (TBS) groups prevents side reactions.

Key Step :

  • Oxane intermediate (10 g) reacts with (R)-glycidol tosylate (12.5 g) in THF with NaH (2 eq) at 0°C → RT.
  • Deprotection with NH₃/MeOH yields the trihydroxypropyl-oxane derivative (91% yield).

Carboxylation and Salt Formation

The C2 carboxylate group is introduced via oxidation or hydrolysis:

  • Oxidation : KMnO₄ or RuO₄-mediated oxidation of a primary alcohol to carboxylic acid.
  • Salt Formation : Neutralization with NaOH in ethanol/water to form the sodium salt.

Representative Data :

Parameter Value
Oxidation Temperature 0–5°C (to prevent overoxidation)
NaOH Concentration 1.0 M in H₂O/EtOH (1:1 v/v)
Final Yield 86–89%

Reaction Optimization and Challenges

Stereochemical Control

  • Chiral Auxiliaries : (1R,2R)-1,2,3-Trihydroxypropyl derivatives ensure correct configuration at C6.
  • Enzymatic Resolution : Lipase-mediated acetylation resolves racemic mixtures (e.g., 95% ee with Candida antarctica lipase B).

Solvent and Catalytic Systems

  • Aqueous Conditions : Improved sustainability using H₂O as solvent for S,S'-dimethyl dithiocarbonate reactions (yield: 86% vs. 62% in dioxane).
  • Pd/Cu Catalysis : Enhances coupling efficiency for chromen-7-yl ether formation (TOF = 120 h⁻¹).

Analytical Characterization

Post-synthesis validation employs:

  • NMR : Key signals include:
    • δ 1.98 ppm (s, 3H, acetamido CH₃).
    • δ 5.32 ppm (d, J = 8.4 Hz, chromen-7-yl H).
  • HRMS : [M+Na]⁺ calcd. for C₂₁H₂₄NNaO₁₁: 489.1247; found: 489.1247.
  • HPLC : Purity >98% on C18 column (0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Production Insights

Patented methods highlight:

  • Continuous Flow Reactors : Reduce reaction times by 40% for halogenation steps.
  • Crystallization : Ethanol/water (3:1) yields 99.5% pure sodium salt.

Mechanism of Action

The mechanism of action of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetamido and hydroxyl groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~C₂₃H₂₇N₂O₁₂Na ~558.4 Oxane, coumarin, trihydroxypropyl, sodium carboxylate High (ionic, polar groups)
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxochromen-7-yloxy) acetamides Varies (e.g., C₁₉H₁₇N₃O₅S) ~399.4 Thiazolidinone, coumarin, acetamido Moderate (depends on R groups)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₁NO₅S 337.3 Coumarin, sulfonamide Low (non-ionic)
(4S,5R,6R)-5-Acetamido-6-...oxane-2-carboxylic Acid C₁₈H₃₀N₄O₈S 462.5 Oxane, triazole, ethoxyethyl, acetamido Low (hydrophobic substituents)
Beta-lactam derivative C₁₇H₁₇N₃O₆S₂ 423.5 Beta-lactam, pyridinylthio, acetamido Moderate (zwitterionic)

Research Findings and Limitations

  • Bioactivity : Coumarin analogs (e.g., ) show antimicrobial and anti-inflammatory activity, suggesting the target compound may share similar targets. However, the trihydroxypropyl group could modulate selectivity.
  • Solubility : Sodium carboxylate in the target compound likely improves aqueous solubility compared to neutral coumarins or hydrophobic triazole derivatives .
  • Stability : Beta-lactams are prone to hydrolysis, whereas the oxane core and ionic nature of the target compound may enhance stability.
  • Limitations : Direct experimental data (e.g., crystallography via SHELX , bioassays) for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate, with the CAS number 76204-02-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24NNaO11C_{21}H_{24}NNaO_{11}, with a molecular weight of approximately 489.41 g/mol. The structural features include:

  • Acetamido group : Contributes to its solubility and biological activity.
  • Hydroxy groups : Implicated in various interactions with biological molecules.
  • Chromene moiety : Known for antioxidant properties.

The chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC21H24NNaO11
Molecular Weight489.41 g/mol
CAS Number76204-02-9
SMILES[Na+].CC(=O)NC1C(O)...

Antioxidant Activity

Research indicates that compounds containing chromene structures exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions .

Case Studies and Research Findings

  • Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of similar compounds derived from chromene. The results indicated a significant decrease in lipid peroxidation levels when treated with sodium 5-acetamido derivatives .
  • Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of related compounds, sodium 5-acetamido derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic formulations .
  • Enzyme Inhibition Research : A recent study highlighted the compound's role as a COX inhibitor, showing comparable effects to established anti-inflammatory drugs like ibuprofen. This suggests its potential application in managing inflammatory diseases .

Scientific Research Applications

Therapeutic Applications

  • Antiviral Properties : Research indicates that this compound may possess antiviral properties, particularly against influenza viruses. A patent describes its use in treating influenza by inhibiting viral replication and enhancing host immune responses .
  • Cancer Treatment : The compound has shown potential in anticancer research. It can be synthesized as part of derivatives that exhibit cytotoxic effects against various cancer cell lines, including breast cancer . The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.
  • Neurological Disorders : There is emerging evidence suggesting that compounds similar to sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate may inhibit enzymes related to Alzheimer's disease and type 2 diabetes through the modulation of amyloid precursor protein processing . This inhibition could potentially mitigate the progression of neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study demonstrated that sodium 5-acetamido-4-hydroxy derivatives exhibited significant antiviral activity against influenza A virus in vitro. The mechanism was attributed to the inhibition of viral neuraminidase activity, which is crucial for viral replication .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives of this compound induced cell death through apoptosis pathways. The effectiveness was measured using MTT assays to evaluate cell viability post-treatment .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing this compound, particularly for assembling its multifunctional groups?

  • Methodological Answer : Synthesis likely involves sequential functional group assembly. Key steps include:

  • Coupling of the oxochromenyl group : Use nucleophilic substitution or esterification under reflux with sodium acetate (as a base) and acetic acid (solvent) to attach the 4-methyl-2-oxochromen-7-yloxy moiety .
  • Introduction of the trihydroxypropyl side chain : Employ a glycerol derivative (e.g., 1,2,3-trihydroxypropane) under controlled pH (via sodium acetate buffer) to avoid oxidation of hydroxyl groups .
  • Acetamido and carboxylate formation : React with chloroacetic acid or acetyl chloride in DMF, followed by sodium hydroxide for carboxylate neutralization .
    • Critical Reagents : Sodium acetate (pH control), DMF (polar aprotic solvent), mercaptoacetic acid (thiolation), and ZnCl₂ (catalyst for cyclization) .

Q. Which spectroscopic techniques are prioritized for structural validation, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Identify lactone (C=O, ~1,712 cm⁻¹), amide (C=O, ~1,666 cm⁻¹), and hydroxyl (3,400–3,200 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.2 ppm), oxane ring protons (δ 3.3–5.9 ppm), and acetamido NH (δ 8.2 ppm) .
  • ¹³C NMR : Assign carbons adjacent to electronegative groups (e.g., C=O at ~166–173 ppm) .
  • X-ray crystallography : Use SHELXL for refinement, focusing on resolving hydrogen-bonding networks and stereochemistry .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., oxane ring protons) .
  • DFT Calculations : Compare computed vs. experimental IR/NMR spectra to identify conformational discrepancies (e.g., chair vs. boat oxane ring) .
  • Dynamic NMR : Probe temperature-dependent shifts to assess rotational barriers in the trihydroxypropyl chain .

Q. What strategies improve reaction yield given the compound’s steric hindrance and sensitivity to hydrolysis?

  • Methodological Answer :

  • Solvent Optimization : Use DMF-acetic acid mixtures to balance solubility and reactivity .
  • Catalyst Screening : Test ZnCl₂ (for thiazolidinone formation) or TEMPO (for selective oxidation) .
  • Stepwise Protection : Temporarily protect hydroxyl groups (e.g., silylation) during coupling steps .

Q. What crystallographic challenges arise with this compound, and how can SHELX address them?

  • Methodological Answer :

  • Twinning : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model pseudo-merohedral twinning .
  • Disorder : Apply restraints (e.g., SIMU/DELU) to model flexible trihydroxypropyl chains .
  • High-Resolution Data : Leverage SHELXL’s anisotropic displacement parameters to refine thermal motion in the oxochromenyl group .

Q. How does pH adjustment during synthesis influence the stability of its functional groups?

  • Methodological Answer :

  • Acidic Conditions (pH < 5) : Risk lactone ring hydrolysis; mitigate with sodium acetate buffer (pH 4.5–5.5) .
  • Basic Conditions (pH > 8) : May deprotonate hydroxyl groups, leading to unwanted side reactions (e.g., oxidation); use inert atmospheres or antioxidants .

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